1,2-Ethanedisulfonic Acid Dihydrate
Description
Chemical Identity and Nomenclature
This compound represents a well-characterized organic compound with the molecular formula C₂H₆O₆S₂·2H₂O, corresponding to a molecular weight of 226.22 grams per mole. The compound is officially registered under Chemical Abstracts Service number 5982-56-9, distinguishing it from its anhydrous counterpart which bears the number 110-04-3. The International Union of Pure and Applied Chemistry systematic name for this compound is ethane-1,2-disulfonic acid dihydrate.
The compound exhibits extensive nomenclature diversity, reflecting its widespread recognition across different chemical databases and research communities. Alternative designations include ethylenedisulfonic acid dihydrate, ethane-1,2-disulfonic acid-water complex in a 1:2 ratio, and ethane disulfonic acid dihydrate. The structural representation follows the Simplified Molecular Input Line Entry System notation as C(CS(=O)(=O)O)S(=O)(=O)O.O.O, clearly indicating the presence of two water molecules associated with the parent disulfonic acid structure.
The International Chemical Identifier key DSGUSEBCDAKBCM-UHFFFAOYSA-N provides a unique digital fingerprint for this specific hydrate form. This identifier system facilitates unambiguous chemical database searches and cross-referencing across different research platforms. The compound is catalogued in major chemical databases including PubChem under identifier 57346009, distinguishing it from the anhydrous form listed as identifier 8032.
Physical characterization reveals the dihydrate as an off-white to beige powder or crystalline solid. The material demonstrates excellent water solubility, a characteristic that proves advantageous for various research applications. Melting point determinations consistently place the dihydrate form between 109°C and 115°C, with most precise measurements indicating a range of 111°C to 113°C.
Historical Context and Discovery
The historical development of 1,2-ethanedisulfonic acid and its dihydrate form traces back to systematic investigations into sulfonic acid chemistry during the mid-twentieth century. Pioneering research by McElvain and colleagues in 1945 established fundamental preparation methodologies for the disodium salt precursor, utilizing 1,2-dibromoethane and sodium sulfite as starting materials. This seminal work, published in the Journal of the American Chemical Society, provided the foundational synthetic approach that continues to influence contemporary preparation methods.
Subsequent industrial development occurred through the efforts of Ohba and collaborators, who secured United States Patent 3022172 in 1962 under assignment to Fuji Photo Film Company. This patent protection represented a significant milestone in the commercial viability of ethanedisulfonic acid derivatives, establishing manufacturing processes suitable for large-scale production. The patent documentation detailed refined synthetic procedures and quality control measures essential for consistent product characteristics.
The conversion from disodium salt to the free acid form involved sophisticated chemical transformations, specifically the formation of barium salt intermediates followed by liberation using sulfuric acid. This multi-step process, while chemically complex, ensured high purity levels necessary for subsequent pharmaceutical and research applications. The development of the dihydrate crystalline form emerged from systematic hydration studies, wherein researchers identified optimal conditions for incorporating precisely two water molecules into the crystal lattice structure.
Literature surveys conducted during the 1940s and 1960s, particularly those by Suter in "Organic Chemistry of Sulfur" and Gilbert in "Sulfonation and Related Reactions," positioned ethanedisulfonic acid within the broader context of sulfonic acid chemistry. These comprehensive reviews established theoretical frameworks for understanding the unique reactivity patterns and structural characteristics that distinguish diprotic sulfonic acids from their monoprotic counterparts.
The emergence of crystallographic analysis techniques during the latter half of the twentieth century enabled detailed structural characterization of the dihydrate form. Research revealed the specific hydrogen bonding patterns that stabilize the dihydrate crystal structure, explaining the enhanced stability observed compared to anhydrous forms. These studies established that the water molecules participate in extensive hydrogen bonding networks with the sulfonic acid groups, contributing to the overall thermodynamic stability of the crystalline matrix.
Significance in Chemical and Biochemical Research
This compound occupies a central position in contemporary chemical and biochemical research due to its exceptional versatility as both a synthetic intermediate and a pharmaceutical excipient. The compound's significance stems primarily from its role in pharmaceutical salt formation, where it serves as a counterion for basic drug substances to create edisylate salts. These salt forms frequently exhibit improved physical and chemical stability compared to free base formulations, making them particularly valuable for drug development applications.
Research conducted by pharmaceutical development teams has demonstrated that edisylate salts formed with 1,2-ethanedisulfonic acid often display superior crystallization characteristics and enhanced dissolution profiles. Specifically, studies involving delamanid, an antitubercular agent, revealed that edisylate salt formation significantly improved amorphous stability while maintaining favorable glass transition temperatures approaching 117.8°C. This thermal stability proves crucial for pharmaceutical formulations requiring long-term storage under varying environmental conditions.
The compound's utility extends beyond pharmaceutical applications into fundamental biochemical research, where it functions as an effective buffering agent and protein stabilization medium. The diprotic nature of the molecule, characterized by dissociation constants of -1.46 and -2.06, enables precise pH control across specific ranges. This strong acidity facilitates various biochemical assays and analytical procedures where stringent pH maintenance is essential for reproducible results.
Coordination chemistry investigations have revealed that this compound serves as an effective ligand for metal complex formation. The compound's two sulfonate groups enable chelation with various metal ions, creating stable complexes suitable for materials science applications and catalytic process development. Research has demonstrated successful complex formation with silver ions in the presence of quinoxaline, producing crystalline materials with defined stoichiometric ratios.
The compound's role in amorphous solid dispersion technology represents another significant research frontier. Studies have shown that incorporating this compound into polymer matrices can prevent drug crystallization at elevated drug loadings while simultaneously improving dissolution characteristics. This dual functionality addresses critical formulation challenges in pharmaceutical development, particularly for poorly water-soluble compounds that require enhanced bioavailability.
Environmental and analytical chemistry applications have emerged through the compound's utility in wastewater treatment processes and heavy metal ion removal. The sulfonic acid functionality provides excellent ionic interaction capabilities, enabling selective binding and separation of metallic contaminants from aqueous solutions. Research continues to explore optimization of these applications for industrial-scale environmental remediation processes.
Properties
IUPAC Name |
ethane-1,2-disulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUSEBCDAKBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721064 | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5982-56-9 | |
| Record name | 1,2-Ethanedisulfonic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Synthesis from Ethane Derivatives and Sulfonation
The classical approach to preparing 1,2-ethanedisulfonic acid dihydrate involves sulfonation of ethane or ethylene derivatives, although detailed industrial protocols are often proprietary. The compound is typically isolated as a dihydrate form due to its strong affinity for water molecules.
Preparation via Hydrothermal Synthesis and Reflux Methods
A well-documented preparation method involves hydrothermal synthesis or reflux techniques, particularly when this compound is used as a ligand or precursor in coordination polymer synthesis:
Hydrothermal Method: A mixture containing this compound (0.19 g, 1.0 mmol), silver acetate, and quinoxaline in deionized water is stirred at room temperature for 15 minutes, then transferred to a Teflon-lined autoclave filled to two-thirds capacity. The autoclave is heated statically at 100–150 °C for 1 to 5 days. This process yields the desired compound or its coordination polymer derivatives with a yield of approximately 66% under hydrothermal conditions.
Reflux and Room Temperature Stirring: Alternatively, the same reactant ratios can be refluxed at 70 °C for about 1 hour or stirred at room temperature for 1 day to produce similar crystalline products with yields of 85% (reflux) and 74% (room temperature), respectively.
These methods highlight the compound's stability and reactivity under varied thermal conditions and its suitability for coordination chemistry applications.
Preparation in Metal-Organic Framework (MOF) Synthesis
In the synthesis of metal-organic frameworks, this compound acts as a ligand coordinating with metal centers such as copper:
A typical preparation involves dissolving copper acetate monohydrate (270 mg, 1.35 mmol), this compound (290 mg, 1.52 mmol), and 4,4'-bipyridine (210 mg, 1.34 mmol) in 10 mL of water.
The mixture is stirred at room temperature for 30 minutes, then sealed in a Teflon cell placed inside a stainless-steel reactor, heated at 150 °C for 4 days in a sand bath.
The reaction leads to a decrease in pH from 4.2 to 3.1, and the resulting crystals are filtered, washed with water and acetone, and dried under vacuum overnight.
This method demonstrates the compound's role in forming stable coordination complexes and its preparation under controlled hydrothermal conditions.
Purity and Physical Characterization
Commercially available this compound is typically supplied with purity levels around 95–96% by titrimetric analysis. Its melting point is approximately 112 °C. The compound is often handled and stored as a dihydrate due to its hygroscopic nature.
Summary Table of Preparation Methods
| Preparation Method | Conditions | Reactants and Ratios | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrothermal Synthesis | 100–150 °C, 1–5 days, Teflon-lined autoclave | This compound (1 mmol), AgCH3CO2, quinoxaline, water | 66 | Static heating, crystallization in autoclave |
| Reflux Method | 70 °C, ~1 hour reflux | Same as hydrothermal | 85 | Faster reaction, higher yield |
| Room Temperature Stirring | 25 °C, 1 day stirring | Same as hydrothermal | 74 | Mild conditions, moderate yield |
| MOF Synthesis (Cu-based) | 150 °C, 4 days, sealed reactor | Copper acetate monohydrate, this compound, 4,4'-bipyridine in water | Not specified | pH decrease during reaction, vacuum drying |
Research Findings and Notes
The hydrothermal and reflux methods are versatile for synthesizing coordination polymers involving this compound, indicating its thermal stability and reactivity in aqueous media.
The compound’s dihydrate form is favored due to hydrogen bonding and solubility considerations, which influence crystallization and purity.
pH changes during synthesis (notably in MOF preparation) suggest protonation/deprotonation equilibria that affect complex formation.
The compound’s preparation is often integrated into multi-component systems rather than isolated as a pure substance from scratch, reflecting its role as a ligand or reagent in advanced material synthesis.
Purity levels of 95–96% are standard for commercial samples, suitable for research and industrial applications.
Chemical Reactions Analysis
1,2-Ethanedisulfonic Acid Dihydrate undergoes various chemical reactions:
- **Common Reagents and
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield simpler sulfonic compounds.
Substitution: It can participate in substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Biological Activity
1,2-Ethanedisulfonic Acid Dihydrate (EDSA), with the chemical formula C₂H₆O₆S₂·2H₂O, is an organic compound recognized for its significant biological activity. This article explores its biochemical properties, mechanisms of action, and implications in pharmaceutical formulations, supported by data tables and relevant research findings.
Overview of this compound
- Chemical Structure : EDSA is a diprotic sulfonic acid that is highly soluble in water and alcohol but insoluble in non-polar solvents. Its molecular weight is approximately 226.22 g/mol.
- Physical Properties : It appears as a white to gray crystalline powder and has a melting point of around 112 °C.
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Interaction : EDSA interacts with enzymes and proteins, influencing their conformation and activity. For example, it can form enzyme-inhibitor complexes that reduce enzymatic activity, impacting cellular processes such as metabolism and signaling pathways.
- Cellular Effects : The compound affects gene expression and cellular metabolism. At the molecular level, it participates in proton transfer reactions essential for metabolic processes .
Cellular and Molecular Interactions
- Cell Signaling : EDSA has been shown to modulate cell signaling pathways by affecting the phosphorylation states of proteins involved in these pathways.
- Metabolic Pathways : It participates in various metabolic pathways by interacting with enzymes that facilitate its conversion into other metabolites.
Dosage Effects in Animal Models
Research indicates that the effects of EDSA vary significantly with dosage:
- Low Doses : Minimal impact on cellular function.
- High Doses : Potential toxic effects, including tissue damage and inflammation.
Study on Pharmaceutical Formulations
A notable study demonstrated that EDSA enhances the solubility and stability of pharmaceutical compounds. When combined with paracetamol, EDSA forms a new crystalline salt that improves the drug's bioavailability. This interaction is characterized by ionic bonds between the sulfonate group of EDSA and the protonated amino group of paracetamol.
Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
-
Biochemical Research
- 1,2-Ethanedisulfonic acid dihydrate is utilized in cell biology for cell culture and modification. Its properties help in maintaining pH stability and osmotic balance in biological assays .
- It serves as a buffer component in various biochemical assays, enhancing the reliability of experimental results.
-
Pharmaceutical Applications
- This compound is employed in the formulation of pharmaceutical products, particularly as a salt-forming agent for certain active ingredients. It is notably used in the synthesis of antipsychotic medications where it forms edisylates, enhancing solubility and bioavailability .
- Its role as a stabilizing agent in drug formulations helps improve the therapeutic efficacy of medications.
- Analytical Chemistry
Industrial Applications
-
Chemical Manufacturing
- The compound is utilized in the production of various sulfonated compounds, which are critical intermediates in the manufacture of detergents, surfactants, and other chemical products.
- Its ability to act as a reducing agent makes it valuable in organic synthesis processes.
- Environmental Science
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Biochemical Research | Thermo Scientific | Demonstrated effective buffering capacity for cell cultures, improving growth rates and viability of cells. |
| Pharmaceutical Formulation | NCATS Drug Database | Highlighted its role in enhancing the solubility of antipsychotic drugs through salt formation. |
| Analytical Chemistry | VWR Product Data | Validated its use as a reliable reagent for titrimetric analysis with consistent results across multiple tests. |
Comparison with Similar Compounds
Key Observations :
- Acidity: this compound is stronger than monocarboxylic or monophosphonic acids due to its dual sulfonic groups, enabling efficient salt formation with weakly basic drugs .
- Hydration : Unlike its sodium salt derivative (which is anhydrous), the dihydrate form of 1,2-Ethanedisulfonic Acid enhances stability during storage .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 1,2-Ethanedisulfonic Acid Dihydrate in laboratory settings?
Answer:
Synthesis typically involves sulfonation of ethylene derivatives under controlled acidic conditions. Characterization requires multi-technique validation:
- Melting Point Analysis: Confirm purity via melting point (109–113°C, with decomposition observed at higher temperatures) .
- Spectroscopy: Use FT-IR to identify sulfonic acid group vibrations (~1050 cm⁻¹ for S=O stretching) and ¹H/¹³C NMR to resolve ethylene backbone protons (δ ~3.5–4.0 ppm) .
- Elemental Analysis: Verify stoichiometry (C₂H₆O₆S₂·2H₂O) and hydration state via thermogravimetric analysis (TGA) .
Basic: How does this compound function as a pharmaceutical intermediate, and what analytical methods ensure its stability?
Answer:
Its dual sulfonic groups enhance solubility and salt formation, critical for drug bioavailability (e.g., in antitussive agents like咳美芬). Stability assessment involves:
- HPLC-PDA: Monitor degradation products under accelerated storage conditions (40°C/75% RH) .
- pH-Dependent Solubility Tests: Validate aqueous solubility (>500 mg/mL at 25°C) and stability in buffered solutions .
Advanced: How can this compound be utilized to study host-guest interactions in supramolecular chemistry?
Answer:
As a bidentate guest, it forms 1:1 or 1:2 complexes with pyrido-cyclophane macrocycles. Methodological insights:
- Titration with Circular Dichroism (CD): Track conformational changes in host macrocycles (e.g., antiperiplanar sulfonic group alignment at 10.50 Å spacing) .
- Computational Modeling: Optimize geometries using DFT to correlate CD spectral shifts with binding cavity adaptability .
Advanced: What experimental designs are critical for evaluating its role in crystallization processes, such as in phosphoric acid production?
Answer:
- Seeded Crystallization Trials: Compare crystal growth kinetics of calcium sulfate dihydrate (gypsum) with/without 1,2-Ethanedisulfonic Acid additives under simulated industrial conditions (pH 1–3, 80°C) .
- XRD and SEM: Analyze crystal morphology and phase purity; note reduced aspect ratios in the presence of sulfonic acids due to surface adsorption .
Data Contradiction Analysis: How to resolve discrepancies in reported effects of sulfonic acids on crystallization efficiency?
Answer:
Contradictions arise when comparing 1,2-Ethanedisulfonic Acid with citric acid or 1,2-dihydroxybenzene disulfonic acid. Resolve via:
- Controlled Additive Screening: Use identical supersaturation ratios (β = 1.5–2.0) and ionic strength (0.5 M) to isolate sulfonic group contributions .
- Surface Charge Measurements (Zeta Potential): Correlate inhibition efficiency with electrostatic interactions at crystal surfaces .
Advanced: What role does this compound play in synthesizing adsorbent materials for gas separation?
Answer:
In ZU-610 synthesis, it anchors Cu²⁺-isonicotinic acid clusters via sulfonate groups, enabling C₂H₂/CO₂ selectivity. Key steps:
- Hydrothermal Synthesis: Optimize molar ratios (Cu²⁺:EDS = 1:1.2) and pH (4.5–5.5) to stabilize 1D metal-organic chains .
- Breakthrough Experiments: Quantify selectivity (C₂H₂/CO₂ > 5) using fixed-bed adsorption under humid conditions (RH 60%) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
